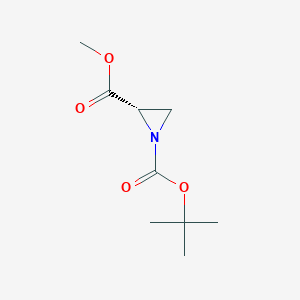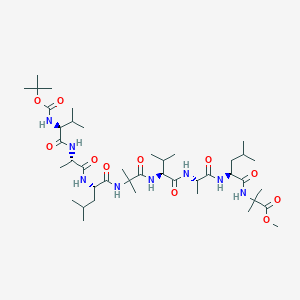
t-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester, commonly known as Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This peptide has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe involves its ability to interact with cell membranes and induce apoptosis in cancer cells. This peptide has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. Additionally, Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Effets Biochimiques Et Physiologiques
Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been shown to have various biochemical and physiological effects. This peptide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of MMPs. Additionally, Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been shown to penetrate cell membranes, making it a potential candidate for drug delivery. Furthermore, this peptide has exhibited antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe in lab experiments is its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, this peptide has been shown to penetrate cell membranes, making it a potential candidate for drug delivery. However, one of the limitations of using Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe in lab experiments is its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the use of Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe in scientific research. One potential direction is the development of new cancer therapies based on this peptide. Additionally, Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe could be further studied for its potential as a carrier molecule for drug delivery. Furthermore, this peptide could be modified to enhance its antimicrobial activity and potentially be used as a new class of antibiotics.
Méthodes De Synthèse
The synthesis of Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe involves the use of solid-phase peptide synthesis (SPPS) technique. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe peptide is synthesized in a stepwise manner, starting from the C-terminus to the N-terminus. The final product is obtained by cleaving the peptide from the solid support and deprotecting the Boc groups.
Applications De Recherche Scientifique
Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been extensively studied for its potential therapeutic applications in cancer treatment, drug delivery, and antimicrobial activity. This peptide has been shown to have cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been used as a carrier molecule for drug delivery due to its ability to penetrate cell membranes. Furthermore, this peptide has exhibited antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
127363-91-1 |
|---|---|
Nom du produit |
t-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester |
Formule moléculaire |
C42H76N8O11 |
Poids moléculaire |
869.1 g/mol |
Nom IUPAC |
methyl 2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C42H76N8O11/c1-21(2)19-27(45-32(52)26(10)44-36(56)30(24(7)8)48-39(59)61-40(11,12)13)33(53)49-41(14,15)37(57)47-29(23(5)6)35(55)43-25(9)31(51)46-28(20-22(3)4)34(54)50-42(16,17)38(58)60-18/h21-30H,19-20H2,1-18H3,(H,43,55)(H,44,56)(H,45,52)(H,46,51)(H,47,57)(H,48,59)(H,49,53)(H,50,54)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
RSDDIXBRSNNUJI-WPMUBMLPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Autres numéros CAS |
127363-91-1 |
Séquence |
VALXVALX |
Synonymes |
Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-Aib-OMe t-butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester VALU-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)
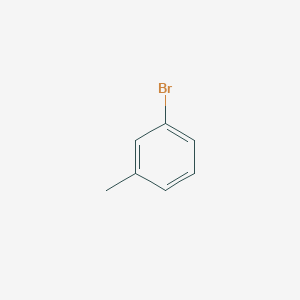
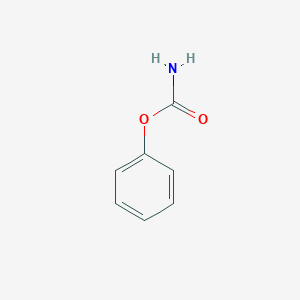

![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)
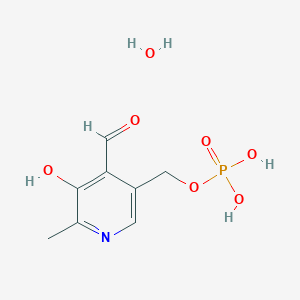
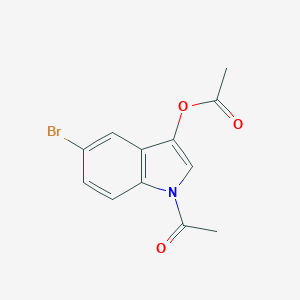
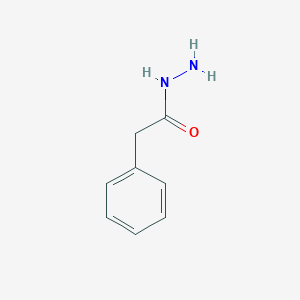
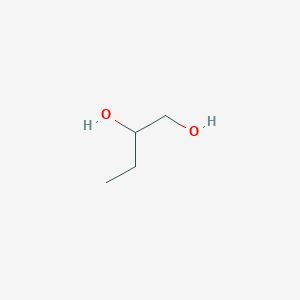
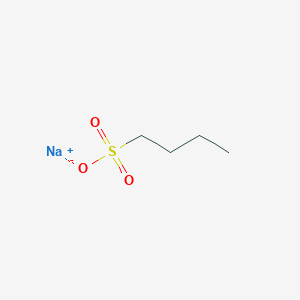
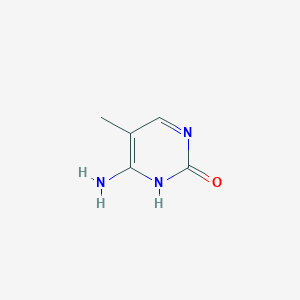
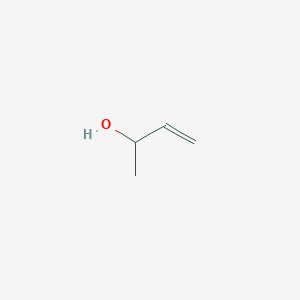
![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)
